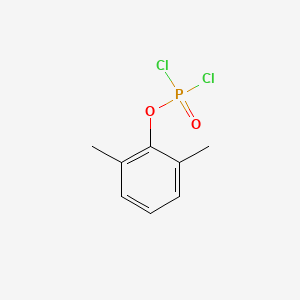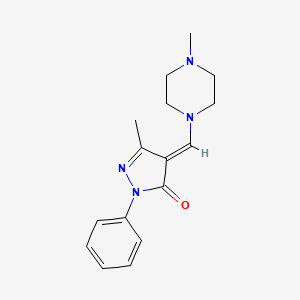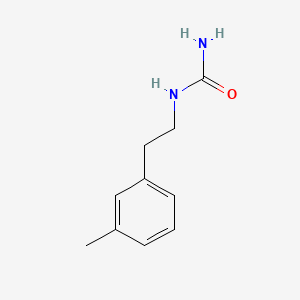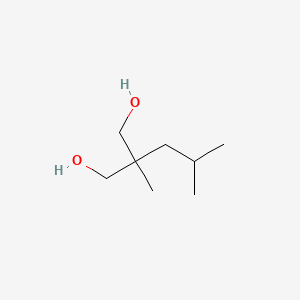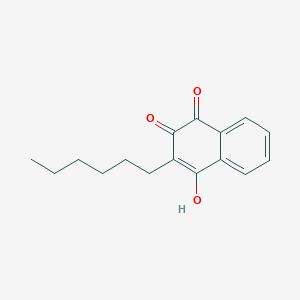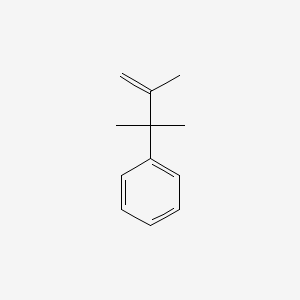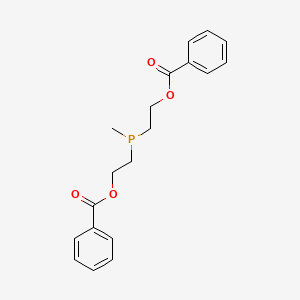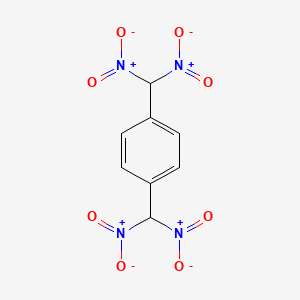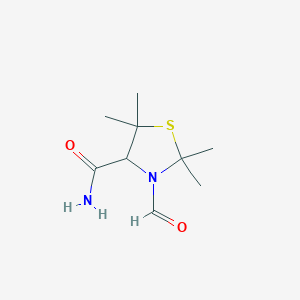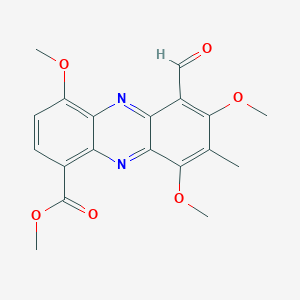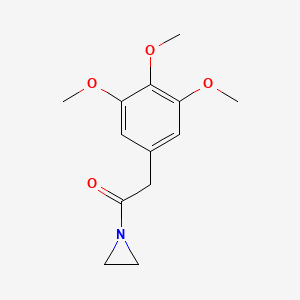
1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone is an organic compound that features an aziridine ring attached to a phenyl group substituted with three methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone can be synthesized through a multi-step process involving the formation of the aziridine ring and subsequent attachment to the trimethoxyphenyl group. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate aziridine precursor under acidic or basic conditions to form the desired product. The reaction conditions typically include:
Temperature: Moderate temperatures (20-50°C)
Solvent: Common solvents like dichloromethane or ethanol
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include:
Reaction Scale: Large reactors with precise temperature and pressure control
Purification: Techniques like recrystallization, distillation, or chromatography
Safety: Handling of hazardous reagents and waste management
Análisis De Reacciones Químicas
Types of Reactions: 1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the aziridine ring with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions
Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or tetrahydrofuran
Substitution: Amines, thiols, in solvents like ethanol or water
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Derivatives with new functional groups replacing the aziridine ring
Aplicaciones Científicas De Investigación
1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone has several scientific research applications, including:
Medicinal Chemistry: Potential use as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Materials Science: Utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, forming reactive intermediates that can covalently modify target molecules. This modification can alter the function of the target, leading to various biological effects. Key pathways involved include:
Enzyme Inhibition: Covalent modification of enzyme active sites, leading to inhibition of enzyme activity.
Receptor Binding: Interaction with receptors, potentially modulating signal transduction pathways.
Comparación Con Compuestos Similares
1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone can be compared with other aziridine-containing compounds and trimethoxyphenyl derivatives. Similar compounds include:
1-(Aziridin-1-yl)-2-phenylethanone: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
2-(3,4,5-Trimethoxyphenyl)ethanamine: Contains an amine group instead of the aziridine ring, leading to different biological activities.
Uniqueness: The presence of both the aziridine ring and the trimethoxyphenyl group in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
15257-80-4 |
|---|---|
Fórmula molecular |
C13H17NO4 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
1-(aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C13H17NO4/c1-16-10-6-9(8-12(15)14-4-5-14)7-11(17-2)13(10)18-3/h6-7H,4-5,8H2,1-3H3 |
Clave InChI |
YSJUZRHMKVVAFA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)CC(=O)N2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


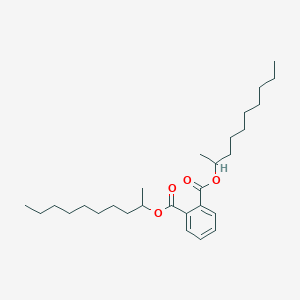
![8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14701613.png)
